Stereoselective Dopamine Receptor Affinity: 3000-Fold (+)/(−) Enantiomer Discrimination
(+)-Butaclamol exhibits a 3000-fold higher affinity for neuroleptic/dopamine receptors compared to its (−)-enantiomer. Among eight pairs of neuroleptic enantiomers evaluated for stereoselective receptor interaction, (+)-butaclamol demonstrated the highest stereoselectivity ratio, exceeding that of structurally related compounds including dexclamol (151-fold) and (+)-isobutaclamol (146-fold) [1]. This pronounced stereoselectivity is attributed to the rigid benzocycloheptapyridoisoquinolinol scaffold, which imposes strict conformational constraints on receptor binding [1].
| Evidence Dimension | Stereoselective receptor binding affinity ratio |
|---|---|
| Target Compound Data | Ki ratio (+)/(−) = 3000 |
| Comparator Or Baseline | Dexclamol/(-)-analogue = 151; (+)-isobutaclamol/(-)-isobutaclamol = 146; (−)-CTC/(+)-CTC = 109 |
| Quantified Difference | (+)-Butaclamol stereoselectivity is 19.9-fold higher than dexclamol and 20.5-fold higher than isobutaclamol |
| Conditions | [3H]spiperone binding to crude homogenates of calf caudate nucleus |
Why This Matters
This extreme stereoselectivity confirms that only the (+)-enantiomer produces meaningful dopamine receptor engagement, making enantiomeric purity non-negotiable for valid pharmacological interpretation.
- [1] Seeman P, Westman K, Protiva M, et al. Neuroleptic receptors: stereoselectivity for neuroleptic enantiomers. Eur J Pharmacol. 1979;56(3):247-251. doi:10.1016/0014-2999(79)90177-8 View Source
